
tert-Butyl 2-hydroxycyclobutane-1-carboxylate
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Overview
Description
tert-Butyl 2-hydroxycyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring substituted with a hydroxy group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxycyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve standard laboratory techniques and conditions.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, alcohols, and substituted cyclobutane compounds, depending on the specific reaction and reagents used.
Scientific Research Applications
tert-Butyl 2-hydroxycyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxycyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-hydroxycyclobutane-1-carboxylate include:
- tert-Butyl 3-hydroxycyclobutane-1-carboxylate
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl N-hydroxycarbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where it can serve as a versatile intermediate or functional group.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl 2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-5-7(6)10/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
TVFUQKFMAZCCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC1O |
Origin of Product |
United States |
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